Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester

Catalog No.
S15820735
CAS No.
652154-36-4
M.F
C8H18N2OS
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamothioic acid, methyl-, S-[2-(butylamino)ethy...

CAS Number

652154-36-4

Product Name

Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester

IUPAC Name

S-[2-(butylamino)ethyl] N-methylcarbamothioate

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C8H18N2OS/c1-3-4-5-10-6-7-12-8(11)9-2/h10H,3-7H2,1-2H3,(H,9,11)

InChI Key

ZUGMIKAFVLTDOS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCSC(=O)NC

Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester, also known as S-(2-(butylamino)ethyl) methylcarbamothioate, is an organic compound with the molecular formula C8H18N2OSC_8H_{18}N_2OS. This compound belongs to the class of carbamothioate esters, which are sulfur-containing analogs of carbamates. Its structure features a methylcarbamothioate group linked to a butylaminoethyl moiety. The compound is characterized by its unique properties and potential applications in various fields, including chemistry and biology.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the carbamothioate group into thiol groups with reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the butylaminoethyl group, allowing for various nucleophiles to replace the amino group.

The major products formed from these reactions include sulfoxides and sulfones from oxidation, thiol derivatives from reduction, and various substituted carbamothioates from substitution reactions.

Research indicates that S-(2-(Butylamino)ethyl) methylcarbamothioate exhibits potential biological activity. It has been investigated for its possible roles as a biochemical probe in studying enzyme activities involving sulfur-containing substrates. Additionally, preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry.

The synthesis of S-(2-(Butylamino)ethyl) methylcarbamothioate typically involves the following method:

  • Starting Materials: Butylamine and 2-chloroethyl methylcarbamothioate are used.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, to facilitate nucleophilic substitution. Common solvents include ethanol or methanol, and the reaction temperature is maintained between 50-70°C.
  • Industrial Production: On an industrial scale, continuous flow reactors may be employed to enhance consistency and yield. Automated systems for reagent addition and temperature control can improve efficiency.

S-(2-(Butylamino)ethyl) methylcarbamothioate has several applications:

  • In Chemistry: It is utilized as a reagent in organic synthesis for preparing other sulfur-containing compounds.
  • In Biology: Its potential as a biochemical probe aids in studying enzyme activities.
  • In Medicine: The compound is explored for its therapeutic properties, particularly in antimicrobial and anticancer research.
  • In Industry: It is used in developing specialty chemicals and materials with unique properties.

The mechanism of action of S-(2-(Butylamino)ethyl) methylcarbamothioate involves interactions with specific molecular targets, such as enzymes or receptors. The carbamothioate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The butylaminoethyl moiety may enhance binding affinity and specificity for its targets.

Several compounds share structural similarities with S-(2-(Butylamino)ethyl) methylcarbamothioate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl esterC11H23NOSC_{11}H_{23}NOSContains two butyl groups; used in agricultural applications .
Carbamothioic acid, S-[2-oxo-2-(phenylamino)ethyl] esterC9H10N2O2SC_{9}H_{10}N_{2}O_{2}SFeatures a phenyl group; studied for its biological activity .
2-(tert-Butylamino)ethyl methacrylateC10H19NO2C_{10}H_{19}NO_{2}Contains a methacrylate group; used in polymer chemistry .

S-(2-(Butylamino)ethyl) methylcarbamothioate stands out due to its specific combination of a butyl amino group and a methyl carbamothioate moiety, which may impart unique reactivity and biological properties not found in other similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.11398438 g/mol

Monoisotopic Mass

190.11398438 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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